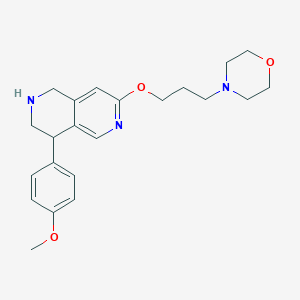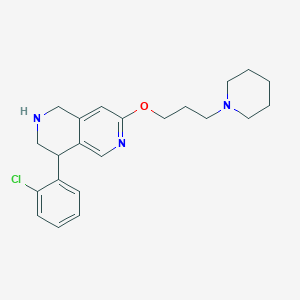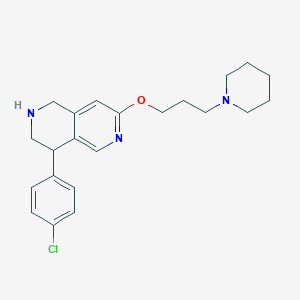
4-(4-Chlorophenyl)-7-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydro-2,6-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorophenyl)-7-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydro-2,6-naphthyridine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a piperidinyl group, and a tetrahydro-naphthyridine core.
Preparation Methods
The synthesis of 4-(4-chlorophenyl)-7-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydro-2,6-naphthyridine typically involves multiple steps. One common method starts with the mesylation of 3-(4-chlorophenyl)propan-1-ol, followed by the displacement of the mesylate with the sodium salt of 3-(piperidin-1-yl)propan-1-ol in warm dimethylacetamide (DMA). The final product is obtained through pH adjustment and recrystallization .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Scientific Research Applications
4-(4-chlorophenyl)-7-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydro-2,6-naphthyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including interactions with specific receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-7-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydro-2,6-naphthyridine involves its interaction with specific molecular targets and pathways. For example, it may act as an inverse agonist at certain receptors, stabilizing their inactive conformation and modulating their activity. This interaction can lead to various physiological effects, depending on the target receptor and the biological context .
Comparison with Similar Compounds
Similar compounds include:
N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide: This compound also contains a piperidinyl and chlorophenyl group but differs in its core structure.
1-[3-[3-(4-chlorophenyl)propoxy]propyl]-piperidinehydrochloride: Similar in structure but with different functional groups and applications. The uniqueness of 4-(4-chlorophenyl)-7-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydro-2,6-naphthyridine lies in its specific combination of functional groups and its potential for diverse applications.
Properties
Molecular Formula |
C22H28ClN3O |
|---|---|
Molecular Weight |
385.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-7-(3-piperidin-1-ylpropoxy)-1,2,3,4-tetrahydro-2,6-naphthyridine |
InChI |
InChI=1S/C22H28ClN3O/c23-19-7-5-17(6-8-19)20-15-24-14-18-13-22(25-16-21(18)20)27-12-4-11-26-9-2-1-3-10-26/h5-8,13,16,20,24H,1-4,9-12,14-15H2 |
InChI Key |
PSPXVYVVQAMREV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCOC2=NC=C3C(CNCC3=C2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


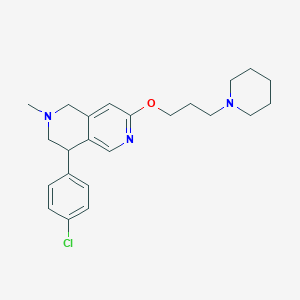


![8-(2-((8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl)ethynyl)-2-phenyl-4H-chromen-4-one](/img/structure/B10793824.png)
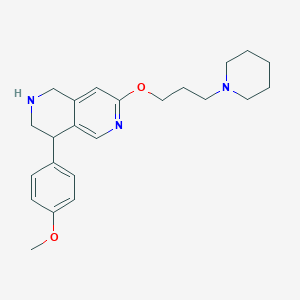
![8-(8-((8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl)octa-1,7-diynyl)-2-phenyl-4H-chromen-4-one](/img/structure/B10793833.png)
![2-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B10793838.png)
![2-(4-(benzyloxy)phenyl)-3-(8-((8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl)octa-1,7-diynyl)benzofuran-6-yl 4-methylbenzenesulfonate](/img/structure/B10793841.png)
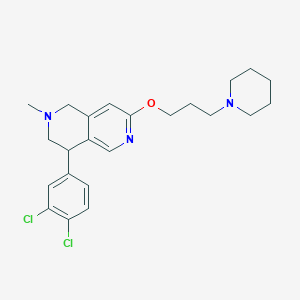

![(8R,9S,13S,14S,17S)-17-(2-(2-(2-methoxyphenyl)-1H-indol-3-yl)ethynyl)-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10793872.png)
